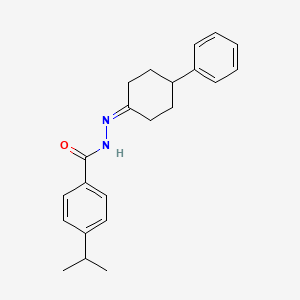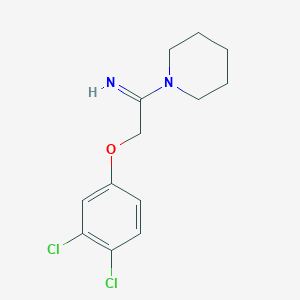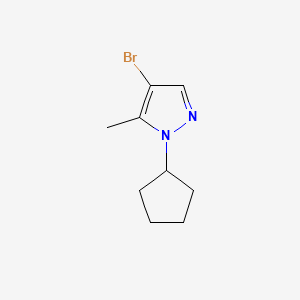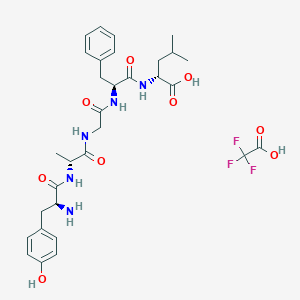![molecular formula C13H13ClN6 B12465359 N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-chlorophenylhydrazono-ethyl acetoacetate. The final step involves cyclization with guanidine to yield the target compound .
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.
Medicine: Investigated for its anti-cancer properties, showing significant cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N4-(3-chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein tyrosine kinases. This inhibition disrupts cellular signaling pathways that are crucial for cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
- N4-(3-Bromo-4-chlorophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine
- N4-Alkyl-N2-phenylpyrimidine-2,4-diamine derivatives
Uniqueness
N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its high potency as an enzyme inhibitor and its broad-spectrum cytotoxic activity. Its unique structure allows for strong binding affinity to the active sites of target enzymes, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C13H13ClN6 |
|---|---|
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
4-N-(3-chlorophenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H13ClN6/c1-15-13-18-11(10-7-16-20(2)12(10)19-13)17-9-5-3-4-8(14)6-9/h3-7H,1-2H3,(H2,15,17,18,19) |
InChI-Schlüssel |
HAPVOAJSCNFYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)
![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)



![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)

![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
